4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
CAS No.: 286369-38-8
Cat. No.: VC0004405
Molecular Formula: C24H27ClFN3O2
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride - 286369-38-8](/images/no_structure.jpg)
CAS No. | 286369-38-8 |
---|---|
Molecular Formula | C24H27ClFN3O2 |
Molecular Weight | 443.9 g/mol |
IUPAC Name | 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H |
Standard InChI Key | HWLZKPKZVOLFGK-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl |
Canonical SMILES | COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl |
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-fluorobenzamide group, which contributes to receptor binding specificity.
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A piperazine-ethyl linker that enhances conformational flexibility and membrane permeability.
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A 7-methoxynaphthalen-1-yl moiety, which stabilizes interactions with hydrophobic receptor pockets .
The hydrochloride salt form (C24H27ClFN3O2, molecular weight 443.94 g/mol) improves aqueous solubility, critical for in vivo bioavailability .
Table 1: Structural Features and Functional Roles
Component | Functional Role |
---|---|
4-Fluorobenzamide | Binds to serotonin receptor active sites |
Piperazine-ethyl linker | Enhances blood-brain barrier penetration |
7-Methoxynaphthalenyl | Stabilizes hydrophobic interactions |
Hydrochloride counterion | Improves solubility and crystallinity |
Synthetic Pathways
Synthesis typically involves a multi-step process:
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Formation of the piperazine-naphthalene intermediate: 7-Methoxynaphthalen-1-amine undergoes nucleophilic substitution with 1,2-dibromoethane to yield 1-(2-bromoethyl)-4-(7-methoxynaphthalen-1-yl)piperazine.
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Amidation reaction: The intermediate reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the free base.
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization .
Pharmacological Profile
Receptor Binding Affinity
The compound demonstrates high selectivity for the 5-HT1A receptor (pKi = 9.0), with markedly lower affinities for other serotonin subtypes:
Table 2: Receptor Binding Affinities
Receptor Subtype | pKi Value | Relative Selectivity |
---|---|---|
5-HT1A | 9.0 | 100% |
5-HT1B | 6.6 | 0.4% |
5-HT2A | 6.6 | 0.4% |
5-HT3 | <6.0 | <0.1% |
This selectivity minimizes off-target effects, a common limitation of first-generation anxiolytics .
Mechanism of Action
The compound acts as a full agonist at 5-HT1A receptors, inducing conformational changes that activate inhibitory G-proteins (Gi/Go). This reduces neuronal cAMP levels and modulates ion channel activity, leading to downstream anxiolytic effects. Key mechanistic features include:
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Positive cooperativity: Binding enhances receptor sensitivity to endogenous serotonin.
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Biphasic modulation: Low doses preferentially target presynaptic autoreceptors, while higher doses engage postsynaptic receptors .
Preclinical Research Findings
Anxiolytic Efficacy
In rodent models (elevated plus maze, Vogel conflict test), the compound reduced anxiety-like behaviors at doses of 0.1–1 mg/kg (intraperitoneal administration). Effects were comparable to diazepam but without motor impairment or sedation.
Neurochemical Effects
Microdialysis studies in rat prefrontal cortex showed:
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Increased extracellular serotonin (150% baseline at 0.3 mg/kg).
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Dopamine modulation: Dose-dependent elevation (20–35%) at anxiolytic doses, potentially contributing to pro-cognitive effects .
Structural Analogues and SAR Insights
Modifications to the naphthalene or piperazine moieties significantly alter pharmacological properties:
Table 3: Comparative Activity of Structural Analogues
Compound Modification | 5-HT1A pKi | Anxiolytic Potency |
---|---|---|
7-Ethoxynaphthalene substitution | 8.7 | 85% of lead |
Piperazine replaced by homopiperazine | 7.9 | 40% of lead |
Fluorine → Chlorine at benzamide | 8.2 | 70% of lead |
The 7-methoxy group and fluorine atom are critical for optimal receptor engagement.
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